molecular formula C12H15NO7S B14514391 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid CAS No. 62592-38-5

2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid

Cat. No.: B14514391
CAS No.: 62592-38-5
M. Wt: 317.32 g/mol
InChI Key: WTXXGGVYTMCHLV-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is an organosulfur compound with a complex structure that includes both aromatic and sulfonic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid typically involves multiple steps. One common method starts with the sulfonation of 2,5-dimethoxybenzoic acid using concentrated sulfuric acid. This is followed by the introduction of the 3-oxobutanamido group through an amide formation reaction. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonation reactors and continuous flow processes to maintain efficiency and consistency. The use of automated systems for temperature and pH control is crucial to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonamide.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., AlCl3) are typical for substitution reactions.

Major Products

The major products formed from these reactions include various sulfonic acid derivatives, sulfonamides, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid exerts its effects involves interactions with various molecular targets. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the aromatic ring can engage in π-π stacking interactions. These interactions can influence the compound’s reactivity and its ability to interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties.

    p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as a catalyst in organic synthesis.

    Sulfanilic acid: An aromatic sulfonic acid with an amino group, used in dye production.

Uniqueness

2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonic acid is unique due to its combination of methoxy, amido, and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

62592-38-5

Molecular Formula

C12H15NO7S

Molecular Weight

317.32 g/mol

IUPAC Name

2,5-dimethoxy-4-(3-oxobutanoylamino)benzenesulfonic acid

InChI

InChI=1S/C12H15NO7S/c1-7(14)4-12(15)13-8-5-10(20-3)11(21(16,17)18)6-9(8)19-2/h5-6H,4H2,1-3H3,(H,13,15)(H,16,17,18)

InChI Key

WTXXGGVYTMCHLV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)O)OC

Origin of Product

United States

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